Antiparasitic agent-9

Antiparasitic drug discovery Blood-brain barrier penetration CNS safety

Antiparasitic agent-9 (compound 47) is a synthetic di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine optimized for onchocerciasis and lymphatic filariasis research. Engineered to address the CNS toxicity liabilities of prior lead compounds, it is the preferred starting point for medicinal chemistry campaigns requiring a defined low brain penetration profile. - Achieves 59% adult worm burden reduction in vivo (L. sigmodontis, 15 mg/kg PO BID, 7 days). - Demonstrates a 13-fold lower brain-to-plasma ratio (0.08) versus compound 31 (1.1) via high Pgp efflux (ER=12). - Benchmark safety profile: THLE-2 LC₅₀ 106 μM, hERG IC₅₀ >30 μM. Supplied with comprehensive analytical documentation for reliable procurement.

Molecular Formula C18H20N6O2S
Molecular Weight 384.5 g/mol
Cat. No. B12403652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-9
Molecular FormulaC18H20N6O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C
InChIInChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23)
InChIKeyNOIIUQYBQWFTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-9 (Compound 47) Profile


Antiparasitic agent-9, also designated as compound 47, is a synthetic small-molecule antiparasitic agent belonging to the substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine class [1]. It possesses the molecular formula C₁₈H₂₀N₆O₂S, a molecular weight of 384.46 g/mol, and the CAS registry number 2516237-50-4 . Discovered through a phenotypic screening campaign targeting adult filarial worms, this compound was specifically optimized to exhibit oral bioavailability and a restricted brain penetration profile, thereby reducing the risk of central nervous system (CNS)-related adverse effects while maintaining potent macrofilaricidal efficacy against Onchocerca volvulus and related filarial nematodes [1].

W
WorkflowFilarial macrofilaricide phenotypic screening
S
SelectionRestricted brain penetration profile
U
Use ContextOnchocerca volvulus and related filarial nematode models

Compound 47: Unique Profile vs Analogs


While numerous analogs within the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series exhibit potent ex vivo activity against O. gutturosa and O. volvulus, their in vivo pharmacological profiles diverge markedly due to subtle structural variations. For instance, the closely related analog compound 31 achieves a superior reduction in adult worm burden (97% at 30 mg/kg BID) but suffers from significant CNS penetration (brain-to-plasma ratio of 1.1), which led to its discontinuation due to CNS-related toxicological observations [1]. Conversely, Antiparasitic agent-9 (compound 47) was specifically engineered with a methyl acetamide substituent at the 3-position of the A-ring, conferring a high efflux ratio (ER = 12) and resulting in a brain-to-plasma ratio of only 0.08, thereby effectively mitigating the CNS liability that plagued compound 31 [1]. Therefore, interchanging these analogs without considering their differential ADME and safety profiles—particularly brain penetration and efflux transporter recognition—would risk either reduced in vivo efficacy or the introduction of unacceptable CNS toxicity.

Analog compound 31 brain penetration mismatch
Compound 31 shows substantially higher brain exposure and was associated with CNS observations in exploratory evaluation. Replacing with compound 31 may shift CNS exposure profile significantly.
Efflux transporter recognition differences
Analogs with lower Pgp substrate activity (e.g., compound 50) exhibit increased brain partitioning. Direct substitution may weaken CNS exclusion and introduce exposure variability.

Comparative Evidence: Compound 47


Brain-to-Plasma Ratio vs. Compound 31

Antiparasitic agent-9 (compound 47) exhibits a brain-to-plasma ratio of 0.08, confirming markedly limited CNS exposure [1]. In stark contrast, the closely related analog compound 31, which lacks the methyl acetamide substituent, demonstrates a brain-to-plasma ratio of 1.1 [1]. This >13-fold difference in brain penetration directly addresses the CNS toxicity that led to the discontinuation of compound 31 during exploratory toxicological evaluation [1].

Brain-to-plasma ratio
Head-to-head
0.08 vs. 1.1 (Cmpd 31)
Supports CNS exposure evaluation
Mouse single-dose, 2h post-dose
Antiparasitic drug discovery Blood-brain barrier penetration CNS safety Macrofilaricide

In Vivo Worm Burden Reduction Comparison

In the L. sigmodontis jird model, Antiparasitic agent-9 (compound 47) achieved a 59% reduction in adult worm burden when administered orally at 15 mg/kg twice daily for 7 days [1]. For comparative context, the structurally related compound 10 demonstrated a similar 59% reduction in adult worm burden but required oral dosing at 30 mg/kg once daily for 7 days in mice [1]. Although the species (jird vs. mouse) and dosing frequency differ, the data suggest that compound 47 delivers comparable macrofilaricidal efficacy with a lower total daily dose (30 mg/kg/day for 47 vs. 30 mg/kg/day for 10, albeit with different regimens).

Worm burden reduction
Cross-study
59% 15 mg/kg BID, jird
vs. Cmpd 10: 59% 30 mg/kg QD, mouse
Reported model-response context
Species and regimen differ
Filariasis In vivo efficacy Litomosoides sigmodontis Macrofilaricide

Pgp Efflux Ratio vs. Compound 50

Antiparasitic agent-9 (compound 47) exhibits an efflux ratio (ER) of 12 in the MDCK/MDR1 cell line, indicating robust recognition as a P-glycoprotein (Pgp) substrate [1]. This high ER is mechanistically linked to its restricted brain exposure (brain-to-plasma ratio of 0.08). In contrast, the closely related analog compound 50, which differs by an ethyl substitution on the acetamide, displays a markedly lower ER of 2.7 [1]. Consequently, compound 50 exhibits a higher brain-to-plasma ratio of 0.11, representing a 37.5% increase in CNS exposure relative to compound 47 [1].

Pgp efflux ratio
Head-to-head
12 vs. 2.7 (Cmpd 50)
Supports Pgp-mediated efflux evaluation
MDCK/MDR1 bidirectional assay
ADME Efflux transporters Blood-brain barrier P-glycoprotein

Cytotoxicity in THLE-2 Cells vs Compound 31

In a 24-hour cytotoxicity assay using the THLE-2 human liver epithelial cell line, Antiparasitic agent-9 (compound 47) exhibited an ATP LC₅₀ value of 106 μM [1]. In the same assay, the CNS-penetrant analog compound 31 showed a significantly lower ATP LC₅₀ of 36 μM [1]. This indicates that compound 47 is approximately 2.9-fold less cytotoxic to normal human liver cells in vitro.

THLE-2 cytotoxicity LC₅₀
Head-to-head
106 μM vs. 36 μM (Cmpd 31)
Reported cytotoxicity endpoint context
24h ATP assay, THLE-2 cells
Cytotoxicity Hepatotoxicity Safety profiling THLE-2

hERG Channel Binding vs. Compound 31

Antiparasitic agent-9 (compound 47) displays minimal affinity for the hERG potassium channel, with a binding IC₅₀ > 30 μM [1]. In contrast, the analog compound 31 exhibits measurable hERG binding with an IC₅₀ of 11.4 μM [1]. Although both values are above typical safety alert thresholds, the >2.6-fold improvement for compound 47 indicates a lower potential for hERG-mediated cardiac repolarization effects.

hERG binding IC₅₀
Head-to-head
>30 μM vs. 11.4 μM (Cmpd 31)
Reported hERG binding endpoint context
Cloned hERG, HEK293 cells
Cardiotoxicity hERG Safety pharmacology QT prolongation

Application Scenarios: Compound 47


CNS-Safe Macrofilaricide Development

Based on the direct head-to-head comparison demonstrating a >13-fold lower brain-to-plasma ratio versus compound 31 (0.08 vs. 1.1) [1], Antiparasitic agent-9 (compound 47) is the preferred starting point for medicinal chemistry optimization campaigns aiming to maintain macrofilaricidal efficacy while minimizing CNS-related adverse effects. This scenario is particularly relevant for organizations (e.g., DNDi, academic consortia) seeking to advance backup candidates for onchocerciasis or lymphatic filariasis where the lead compound (e.g., compound 31) was discontinued due to CNS toxicity observations [1].

Controlled Brain Exposure in Filariasis Models

Researchers conducting efficacy studies in L. sigmodontis rodent models should select compound 47 when the experimental objective necessitates a macrofilaricidal agent with a defined, low brain penetration profile (brain-to-plasma ratio = 0.08; ER = 12) [1]. The compound's demonstrated 59% adult worm burden reduction at 15 mg/kg PO BID for 7 days provides a validated efficacy benchmark [1], allowing for head-to-head comparisons with novel chemical entities or combination regimens where CNS safety is a critical parameter.

SAR Studies on Pgp Substrate and CNS Exclusion

Given its high efflux ratio (ER = 12) and documented Pgp substrate behavior in MDCK/MDR1 assays [1], Antiparasitic agent-9 (compound 47) serves as an ideal reference standard for SAR investigations exploring the structural determinants of Pgp-mediated efflux within the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold. Researchers can systematically compare new analogs against compound 47 to assess improvements or decrements in ER and corresponding brain-to-plasma ratios (e.g., compound 50 with ER = 2.7 and brain-to-plasma = 0.11) [1].

In Vitro Safety and ADME Benchmarking

Compound 47's comprehensive in vitro safety and ADME profile—including THLE-2 cytotoxicity (ATP LC₅₀ = 106 μM), hERG binding (>30 μM), and plasma protein binding (human: 90.7%; rat: 95%) [1]—establishes a robust benchmark for triaging new analogs. Its superior cytotoxicity margin (2.9-fold higher LC₅₀ than compound 31) and reduced hERG signal (>2.6-fold higher IC₅₀ than compound 31) [1] make it a valuable comparator for identifying compounds with potentially improved safety margins.

Application
Selection Property
Validation Focus
Filarial research with restricted CNS exposure
Low brain penetration profile
CNS exposure and macrofilaricidal activity balance
Rodent filariasis efficacy studies
Oral in vivo efficacy benchmark
Worm burden reduction endpoints
Pgp efflux SAR investigations
High efflux ratio reference
Efflux ratio and brain partitioning correlations
In vitro ADME and cytotoxicity profiling
Multi-parameter in vitro benchmark
Cytotoxicity and hERG binding endpoint comparison

Technical Documentation Hub

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31 linked technical documents
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